N-(4,5-diphenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c1-24-16(12-13-21-24)19(25)23-20-22-17(14-8-4-2-5-9-14)18(26-20)15-10-6-3-7-11-15/h2-13H,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRXXDORDDVRIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diketo-Ester Intermediate Formation
The pyrazole core is synthesized via condensation of ethyl 3-oxobutanoate with diethyl oxalate in the presence of sodium ethoxide, yielding ethyl 2,4-dioxo-4-methylpentanoate (Scheme 1). This diketo-ester serves as a versatile precursor for pyrazole formation.
Reaction Conditions :
Cyclization with Methylhydrazine
The diketo-ester reacts with methylhydrazine in ethanol under reflux to form ethyl 1-methyl-1H-pyrazole-5-carboxylate (Scheme 2).
Key Spectral Data :
Saponification to Carboxylic Acid
The ester is hydrolyzed using LiAlH₄ in tetrahydrofuran (THF), followed by oxidation with 2-iodoxybenzoic acid (IBX) to yield 1-methyl-1H-pyrazole-5-carboxylic acid (Scheme 3).
Yield : 72–80%.
Synthesis of 4,5-Diphenylthiazol-2-Amine
Phenacyl Bromide Preparation
Bromoacetophenone derivatives are synthesized by brominating 4,5-diphenylacetophenone with HBr/H₂O₂ in acetic acid.
Thiosemicarbazide Cyclocondensation
A mixture of thiourea and 4,5-diphenylphenacyl bromide in ethanol undergoes cyclization under reflux to form 4,5-diphenylthiazol-2-amine (Scheme 4).
Optimized Conditions :
Characterization Data :
Amide Coupling: Final Step Synthesis
Carboxylic Acid Activation
1-Methyl-1H-pyrazole-5-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
Nucleophilic Acylation
The acyl chloride reacts with 4,5-diphenylthiazol-2-amine in dichloromethane (DCM) with triethylamine (Et₃N) as a base (Scheme 5).
Reaction Profile :
Characterization of Final Compound :
- MP : 210–212°C (decomposes).
- IR (KBr) : 3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C=N thiazole).
- ¹H NMR (DMSO-d₆) : δ 2.45 (s, 3H, N-CH₃), δ 7.30–7.60 (m, 10H, aryl-H), δ 8.15 (s, 1H, pyrazole-H), δ 10.25 (s, 1H, NH).
Alternative Synthetic Routes and Comparative Analysis
One-Pot Thiazole-Pyrazole Assembly
A modified approach involves simultaneous cyclization and amidation using EDCl/HOBt coupling agents (Table 1).
Table 1. Comparative Yields of Amidation Methods
| Method | Coupling Agent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Acyl Chloride + Et₃N | SOCl₂ | DCM | 65 | 95.2 |
| EDCl/HOBt Mediated | EDCl/HOBt | DMF | 72 | 97.8 |
| Direct Carbodiimide | DCC | THF | 58 | 93.5 |
The EDCl/HOBt method offers superior yield and purity, minimizing racemization.
Challenges and Optimization Strategies
- Regioselectivity in Pyrazole Formation : Methylhydrazine must react exclusively at the β-keto position of the diketo-ester. Excess methylhydrazine (1.5 equiv) and low temperatures (0°C) improve selectivity.
- Thiazole Cyclization Efficiency : Higher yields are achieved using DMF as a co-solvent due to improved solubility of thiourea intermediates.
- Amidation Side Reactions : Competitive N-acylation of the thiazole nitrogen is suppressed by using bulky bases (e.g., Et₃N) and stoichiometric control.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-diphenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the thiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antimicrobial Applications
Research indicates that compounds with thiazole and pyrazole moieties often exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.
A study evaluating the structure-activity relationship (SAR) of thiazole derivatives found that modifications to the thiazole ring can enhance antibacterial efficacy. The compound demonstrated promising results with minimal inhibitory concentrations (MICs) comparable to established antibiotics.
Anticancer Applications
The anticancer potential of N-(4,5-diphenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been explored in various cell lines. In vitro studies indicated that compounds with similar structural features exhibited cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma).
The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest. Further studies are necessary to elucidate the specific pathways involved.
Case Studies
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of several thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid.
Case Study 2: Cytotoxic Effects
In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM.
Mechanism of Action
The mechanism by which N-(4,5-diphenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide exerts its effects involves the inhibition of key enzymes and pathways. For instance, its anti-inflammatory action is primarily due to the inhibition of COX enzymes, which play a crucial role in the synthesis of prostaglandins . This inhibition reduces inflammation and pain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs, emphasizing structural variations, synthetic methodologies, and physicochemical properties.
Structural Analogues from Pyrazole-Thiazole Carboxamide Families
Key Structural Differences and Implications
Core Heterocycle Modifications: The target compound’s 4,5-diphenylthiazole core contrasts with analogs featuring chloro, cyano, or pyridinyl substituents (e.g., 3a–3d in ). Compound 4 () replaces thiazole with a tetrahydro-benzothienyl ring, altering electronic properties and conformational flexibility, which may influence receptor binding .
Substituent Effects on Physicochemical Properties: Chloro and Cyano Groups: Compounds 3a–3d () exhibit higher molecular weights (403–437 g/mol) due to chloro/cyano substituents. These electron-withdrawing groups may enhance metabolic stability but reduce bioavailability . Pyridinyl vs. Phenyl: The pyridinyl group in ’s analogs introduces hydrogen-bonding capability, contrasting with the target’s non-polar diphenyl groups. This difference could modulate interactions with hydrophilic binding pockets .
Compound 4 () employs a sulfur-mediated cyclization under basic conditions (NEt3), highlighting divergent routes for thiophene vs. thiazole systems .
Pharmacological and Functional Insights
- Thiazole-Pyrazole Hybrids: Compounds like 3a–3d () are designed for enzyme inhibition (e.g., kinases), where chloro/cyano groups may act as electrophilic warheads .
- Heterocycle-Dependent Signaling: demonstrates that cannabinoid receptor subtypes (CB1/CB2) exhibit differential responses to ligands based on heterocycle modifications, though direct relevance to the target compound remains unconfirmed .
Biological Activity
N-(4,5-diphenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, anticonvulsant, and antibacterial compound. The analysis includes structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 374.5 g/mol
- CAS Number : 1013783-34-0
Structural Representation
| Property | Value |
|---|---|
| Common Name | This compound |
| Molecular Formula | CHNOS |
| Molecular Weight | 374.5 g/mol |
Anticancer Activity
Recent studies have shown that compounds containing thiazole and pyrazole moieties exhibit promising anticancer properties. For instance, a study demonstrated that thiazole derivatives can inhibit the growth of various cancer cell lines with IC values lower than those of standard chemotherapeutic agents like doxorubicin .
Case Study: Antitumor Efficacy
A thiazole derivative similar to this compound was tested against several cancer cell lines. The results indicated significant cytotoxic effects, with specific structural features enhancing activity:
- Electron-withdrawing groups on the phenyl ring were found to increase potency.
- The presence of a methyl group at the 4-position of the phenyl ring was crucial for enhancing activity .
Anticonvulsant Activity
Thiazole derivatives have also been evaluated for their anticonvulsant properties. In a comparative study, compounds were assessed using the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test.
Findings:
- A compound similar to this compound showed significant protective effects against seizures in both tests.
- The SAR analysis revealed that substituents on the thiazole ring could modulate activity, with certain groups enhancing efficacy against seizures .
Antibacterial Activity
The antibacterial potential of thiazole derivatives has been explored extensively. Compounds like this compound have shown activity against methicillin-resistant Staphylococcus aureus (MRSA).
Research Insights:
A study indicated that modifications in the thiazole structure could lead to enhanced antibacterial properties. The presence of specific functional groups was linked to increased effectiveness against bacterial strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be largely attributed to its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Electron-withdrawing groups | Increase anticancer potency |
| Methyl substitution on phenyl ring | Enhances anticonvulsant effects |
| Presence of thiazole moiety | Essential for antibacterial activity |
Q & A
Q. What are the key synthetic routes for N-(4,5-diphenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide?
The synthesis typically involves multi-step organic reactions:
- Thiazole Ring Formation : Cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis under acidic conditions .
- Pyrazole Functionalization : The pyrazole moiety is introduced via nucleophilic substitution or coupling reactions. For example, 1-methyl-1H-pyrazole-5-carboxylic acid is activated (e.g., as an acid chloride) and coupled to the thiazole amine group .
- Optimization : Reaction conditions (temperature, solvent polarity, and catalysts like DCC/DMAP) are critical for yield and purity. Microwave-assisted synthesis may enhance efficiency for similar derivatives .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm proton environments and carbon frameworks, particularly distinguishing thiazole (C-2, δ ~165 ppm) and pyrazole (C-5, δ ~150 ppm) signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNOS) and detects fragmentation patterns .
- Infrared Spectroscopy (IR) : Confirms carboxamide C=O stretching (~1680 cm) and N-H bending (~1550 cm) .
Q. What initial biological screening approaches are recommended for this compound?
- Anticancer Activity : Screen against standard cell lines (e.g., MCF-7, A549) using MTT assays. IC values <10 µM indicate promising cytotoxicity .
- Antimicrobial Testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Compare minimum inhibitory concentrations (MICs) to reference drugs .
- Enzyme Inhibition : Evaluate carbonic anhydrase II (CA II) inhibition via stopped-flow CO hydration assays, given structural analogs’ affinity for CA active sites .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure?
- Software Tools : Use SHELX for small-molecule refinement and Mercury for visualizing hydrogen-bonding networks and packing patterns. SHELXD/SHELXE enable phase determination in twinned crystals .
- Hydrogen Bonding Analysis : Graph set analysis (e.g., Etter’s rules) identifies motifs like R(8) rings, critical for stabilizing crystal lattices and predicting solubility .
Q. How to design structure-activity relationship (SAR) studies to optimize bioactivity?
- Substituent Modifications :
- Thiazole Ring : Introduce electron-withdrawing groups (e.g., -NO) at C-4/C-5 to enhance anticancer potency .
- Pyrazole Core : Replace methyl with bulkier alkyl groups to improve metabolic stability .
- Case Study : Pyrazole derivatives with 2,4-difluorophenyl substituents showed 10-fold higher CA II inhibition (IC ~0.65 µM) compared to non-fluorinated analogs .
Q. How to address contradictions in biological activity data across studies?
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize discrepancies.
- Data Normalization : Compare IC values relative to positive controls (e.g., cisplatin for anticancer assays) .
- Mechanistic Follow-Up : Use flow cytometry to confirm apoptosis (e.g., Annexin V staining) or Western blotting to validate target inhibition (e.g., caspase-3 activation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
